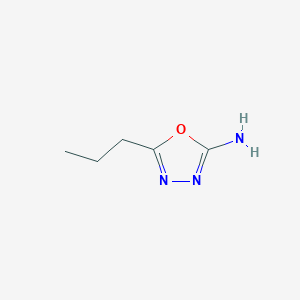
5-Propyl-1,3,4-oxadiazol-2-amine
Overview
Description
5-Propyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound with the molecular formula C5H9N3O. It belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a five-membered ring containing two nitrogen atoms and one oxygen atom, with a propyl group attached at the 5-position and an amino group at the 2-position .
Mechanism of Action
Target of Action
5-Propyl-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole class of compounds 1,3,4-oxadiazole derivatives have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives interact with their targets in various ways depending on the specific derivative and target . For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit the Trypanosoma cruzi cysteine protease cruzain .
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
The compound’s molecular properties such as its molecular weight (127145 Da), polar surface area (65 Ų), and logP (016) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with 1,3,4-oxadiazole derivatives, it can be inferred that the compound could potentially exert a variety of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
5-Propyl-1,3,4-oxadiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial for neurotransmission . The compound’s interaction with these enzymes involves non-covalent binding, which blocks the entry into the enzyme’s active site, thereby inhibiting its activity
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been found to induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Moreover, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity, as seen with AChE and BChE . The compound binds to the active site of these enzymes, preventing the hydrolysis of acetylcholine and butyrylcholine, leading to an accumulation of these neurotransmitters in the synaptic cleft . Additionally, this compound can interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied in various laboratory settings. The compound is relatively stable under standard laboratory conditions, but its effects can change over time due to degradation or interaction with other molecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can cause toxic effects, including oxidative stress, cellular damage, and apoptosis . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including oxidation and conjugation reactions. The compound undergoes hydroxylation and conjugation with sulfate, which are mediated by cytochrome P450 enzymes . These metabolic processes can affect the compound’s bioavailability and activity, influencing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can affect its activity and therapeutic efficacy .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . Its subcellular localization can influence its activity and function, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing the compound to specific organelles, thereby affecting its biochemical properties and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propyl-1,3,4-oxadiazol-2-amine typically involves the cyclization of acylhydrazides with appropriate reagents. One common method is the reaction of an acylhydrazide with cyanogen bromide or di(benzotriazol-1-yl)methanimine under basic conditions . Another approach involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Propyl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-Propyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
- 5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine
- 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine
- 5-Aryl-1,3,4-oxadiazol-2-amines
Comparison: Compared to other similar compounds, 5-Propyl-1,3,4-oxadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . For instance, the propyl group at the 5-position and the amino group at the 2-position contribute to its unique pharmacological profile and potential therapeutic applications .
Properties
IUPAC Name |
5-propyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-2-3-4-7-8-5(6)9-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPGEOZWSJOTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50283881 | |
| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69741-89-5 | |
| Record name | 69741-89-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-propyl-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50283881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Propyl-1,3,4-oxadiazol-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
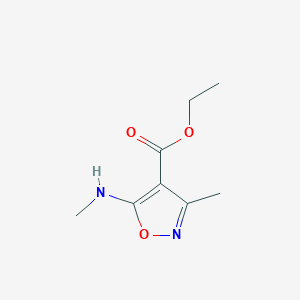

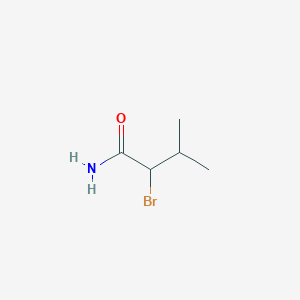
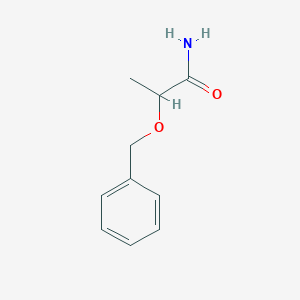
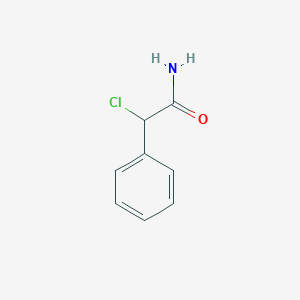


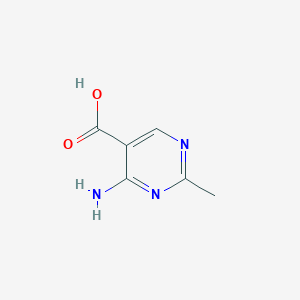

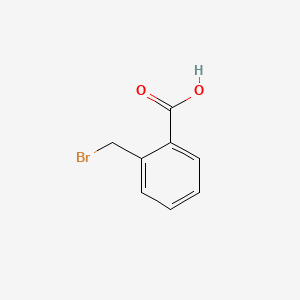

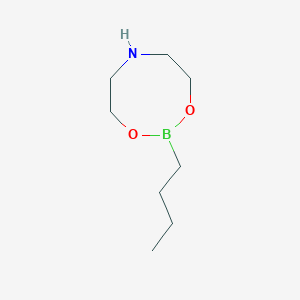
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)

